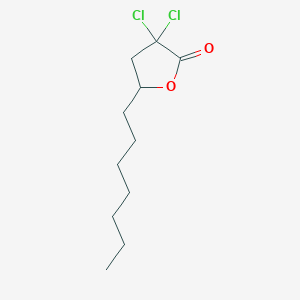
3,3-Dichloro-5-heptyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-5-heptyloxolan-2-one is an organic compound with the molecular formula C11H18Cl2O2. It is a member of the oxolane family, characterized by a five-membered ring containing an oxygen atom. This compound is notable for its two chlorine atoms attached to the third carbon and a heptyl group attached to the fifth carbon of the oxolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-heptyloxolan-2-one typically involves the chlorination of 5-heptyloxolan-2-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the third carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-5-heptyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-chloro-5-heptyloxolan-2-one or 5-heptyloxolan-2-one using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-substituted-5-heptyloxolan-2-one derivatives.
Reduction: Formation of partially or fully dechlorinated oxolane derivatives.
Oxidation: Formation of heptanoic acid or heptanone derivatives.
Scientific Research Applications
3,3-Dichloro-5-heptyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-5-heptyloxolan-2-one involves its interaction with molecular targets through its reactive chlorine atoms and oxolane ring. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to alterations in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-5-methyloxolan-2-one: Similar structure but with a methyl group instead of a heptyl group.
3,3-Dichloro-5-ethyloxolan-2-one: Similar structure but with an ethyl group instead of a heptyl group.
3,3-Dichloro-5-propyloxolan-2-one: Similar structure but with a propyl group instead of a heptyl group.
Uniqueness
3,3-Dichloro-5-heptyloxolan-2-one is unique due to its longer heptyl chain, which can influence its physical properties, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are desired.
Properties
CAS No. |
79761-89-0 |
|---|---|
Molecular Formula |
C11H18Cl2O2 |
Molecular Weight |
253.16 g/mol |
IUPAC Name |
3,3-dichloro-5-heptyloxolan-2-one |
InChI |
InChI=1S/C11H18Cl2O2/c1-2-3-4-5-6-7-9-8-11(12,13)10(14)15-9/h9H,2-8H2,1H3 |
InChI Key |
JWYWPCHCYMRPRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC(C(=O)O1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


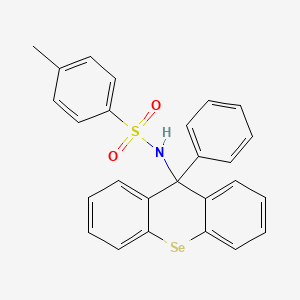
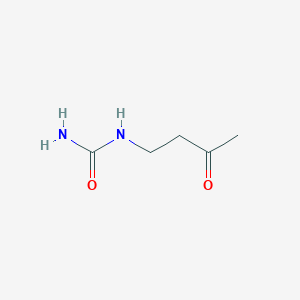

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
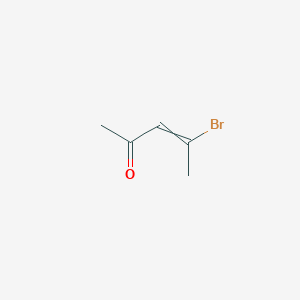

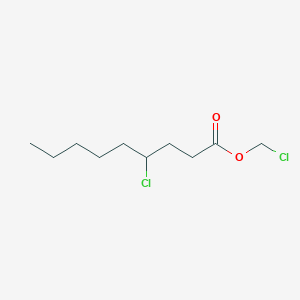
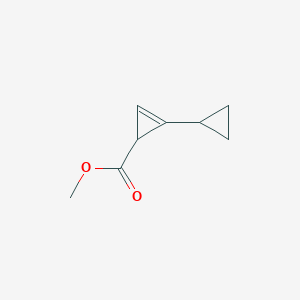
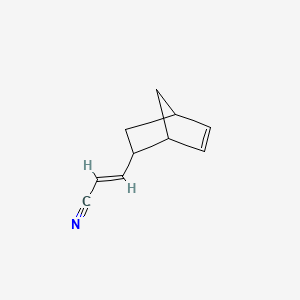

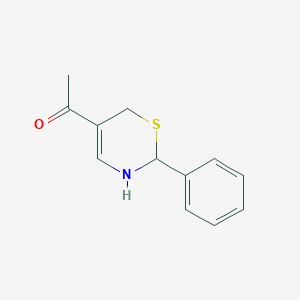
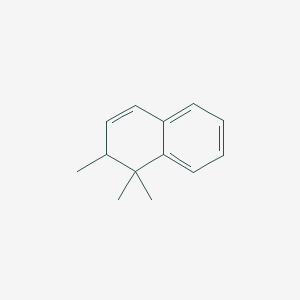
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
